Melting Point and Thermal Stability: Furo[2,3-b]pyridine-2-carbaldehyde vs. Thieno[2,3-b]pyridine-2-carbaldehyde
The melting point of furo[2,3-b]pyridine-2-carbaldehyde is 136–137 °C, determined via differential scanning calorimetry as reported by Sigma-Aldrich . The direct sulfur analog, thieno[2,3-b]pyridine-2-carbaldehyde, melts at 142 °C . This 5–6 °C depression in the furo derivative reflects weaker crystal lattice packing due to the smaller van der Waals radius of oxygen vs. sulfur, which can translate to higher solubility in organic solvents and altered purification behavior during recrystallization or column chromatography.
| Evidence Dimension | Melting point (thermal stability indicator) |
|---|---|
| Target Compound Data | 136–137 °C |
| Comparator Or Baseline | Thieno[2,3-b]pyridine-2-carbaldehyde: 142 °C |
| Quantified Difference | Δ = –5 to –6 °C (lower for furo analog) |
| Conditions | Solid state; vendor-certified analytical data (Sigma-Aldrich and ChemicalBook entries) |
Why This Matters
A lower melting point for a heterocyclic aldehyde building block can indicate higher solubility and easier handling in solution-phase parallel synthesis, which directly impacts procurement decisions for medicinal chemistry campaigns.
